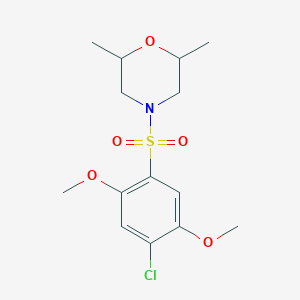

4-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-2,6-dimethylmorpholine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

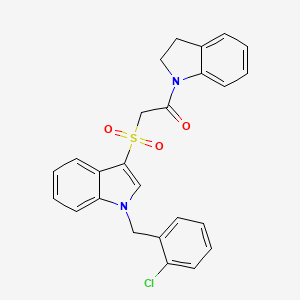

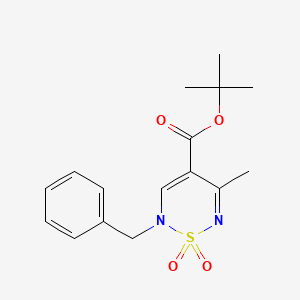

The compound “4-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-2,6-dimethylmorpholine” has a molecular formula of C14H20ClNO5S . It is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular weight of 349.83 . It contains a sulfonyl group attached to a morpholine ring, which is further substituted with a 4-chloro-2,5-dimethoxyphenyl group .科学的研究の応用

Catalytic Reactivity and Ligand Influence

The reactivity of ligands in catalytic processes is a significant area of interest in scientific research. For instance, oxorhenium(V) complexes with phenolate-oxazoline ligands demonstrate varied O-atom-transfer reactivity, influenced by the isomeric form of the ligand. This highlights the importance of ligand orientation and configuration in catalytic efficiency and product yield in reduction reactions. Studies show that complexes with N,N-trans configurations exhibit higher energy levels and more favorable kinetics compared to N,N-cis configurations, underscoring the nuanced role ligands play in catalytic processes (Schachner et al., 2014).

Fluorescent Molecular Probes

The development of new fluorescent solvatochromic dyes for biological applications is another significant area of research. Compounds with specific substituents, including dimethylamino and sulfonyl groups, exhibit strong solvent-dependent fluorescence. This property is leveraged to create sensitive fluorescent molecular probes for studying biological events and processes. The electron transfer system in these molecules, facilitated by their structural configuration, makes them invaluable in the development of ultra-sensitive probes for biological research (Diwu et al., 1997).

Advanced Materials for Proton Exchange Membranes

In the field of energy and materials science, the synthesis of sulfonated poly(aryl ether sulfone) containing pendent quaternary ammonium groups for proton exchange membranes represents a breakthrough. These materials exhibit low water uptake and high dimensional stability, even at elevated temperatures, due to the electrostatic interactions between alkyl ammonium and sulfonic acid groups. Such properties make them highly suitable for fuel cell applications, highlighting the impact of advanced material synthesis on renewable energy technologies (Zhang et al., 2010).

Modulation of Antibiotic Activity

Exploring the modulation of antibiotic activity against multidrug-resistant strains showcases the potential of compounds like 4-(phenylsulfonyl) morpholine in combating resistance. Such studies provide insights into the mechanisms through which chemical compounds can enhance the efficacy of existing antibiotics, offering new strategies in the fight against drug-resistant bacterial infections. This research underscores the importance of chemical modifiers in medical and pharmaceutical sciences, paving the way for novel treatments and therapies (Oliveira et al., 2015).

特性

IUPAC Name |

4-(4-chloro-2,5-dimethoxyphenyl)sulfonyl-2,6-dimethylmorpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClNO5S/c1-9-7-16(8-10(2)21-9)22(17,18)14-6-12(19-3)11(15)5-13(14)20-4/h5-6,9-10H,7-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSNMNVPYYXSBIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)S(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2983075.png)

![4-[4-(Aminomethyl)pyridin-2-yl]morpholin-3-one dihydrochloride](/img/structure/B2983080.png)

![N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide](/img/structure/B2983082.png)

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2983090.png)

![Ethyl 3-(4-chlorophenyl)-5-(naphthalene-2-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2983098.png)